molecular formula C14H15NO3 B5749838 (2-hydroxy-6-methyl-3-quinolinyl)methyl propionate

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate

Cat. No.: B5749838
M. Wt: 245.27 g/mol
InChI Key: NIQPKFJPBRSEIU-UHFFFAOYSA-N
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Description

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxy group at the 2-position, a methyl group at the 6-position, and a propionate ester at the 3-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including this compound, have been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation . This compound may interact with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant effects. Additionally, it may bind to proteins involved in cellular signaling pathways, modulating their function and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives, including this compound, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in changes in cellular responses, such as altered gene expression, protein activity, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-6-methyl-3-quinolinyl)methyl propionate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial reactors and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-hydroxy-6-methyl-3-quinolinyl)methyl propionate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-13(16)18-8-11-7-10-6-9(2)4-5-12(10)15-14(11)17/h4-7H,3,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQPKFJPBRSEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC1=CC2=C(C=CC(=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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